molecular formula C16H13ClN4O2 B7749290 N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-chlorophenoxy)acetamide

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-chlorophenoxy)acetamide

Cat. No.: B7749290
M. Wt: 328.75 g/mol
InChI Key: NIZIMHYVFVNNQS-UHFFFAOYSA-N
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Description

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-chlorophenoxy)acetamide is a synthetic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the isoindoline nucleus and the phenoxyacetamide moiety in its structure suggests that it may exhibit significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-chlorophenoxy)acetamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in water.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of cell proliferation in cancer cells or the inhibition of viral replication in infected cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-chlorophenoxy)acetamide is unique due to its specific combination of the isoindoline nucleus and the phenoxyacetamide moiety, which imparts distinct pharmacological properties.

Properties

IUPAC Name

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-chlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2/c17-12-7-3-4-8-13(12)23-9-14(22)20-21-16-11-6-2-1-5-10(11)15(18)19-16/h1-8H,9H2,(H,20,22)(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZIMHYVFVNNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC2=NNC(=O)COC3=CC=CC=C3Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C\2C(=C1)C(=N/C2=N\NC(=O)COC3=CC=CC=C3Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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